Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18508279
InChI: InChI=1S/C16H17N5O2S/c1-4-7-17-13(22)9-24-16-18-15-14(19-20-16)11-8-10(23-3)5-6-12(11)21(15)2/h4-6,8H,1,7,9H2,2-3H3,(H,17,22)
SMILES:
Molecular Formula: C16H17N5O2S
Molecular Weight: 343.4 g/mol

Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

CAS No.:

Cat. No.: VC18508279

Molecular Formula: C16H17N5O2S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- -

Specification

Molecular Formula C16H17N5O2S
Molecular Weight 343.4 g/mol
IUPAC Name 2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide
Standard InChI InChI=1S/C16H17N5O2S/c1-4-7-17-13(22)9-24-16-18-15-14(19-20-16)11-8-10(23-3)5-6-12(11)21(15)2/h4-6,8H,1,7,9H2,2-3H3,(H,17,22)
Standard InChI Key BKLUJFNJGSVVCV-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)OC)C3=C1N=C(N=N3)SCC(=O)NCC=C

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a triazino[5,6-b]indole core, a fused heterocyclic system comprising a six-membered triazine ring and a five-membered indole moiety. Key substituents include:

  • 8-Methoxy group: An electron-donating methoxy (-OCH₃) substituent at position 8 of the indole ring.

  • 5-Methyl group: A methyl (-CH₃) group at position 5 of the triazine ring.

  • Thioether linkage: A sulfur atom connecting the triazinoindole core to an acetamide side chain.

  • N-2-Allyl group: An allyl (-CH₂CH=CH₂) group attached to the acetamide nitrogen .

The molecular formula is inferred as C₁₇H₁₇N₅O₂S, with a molecular weight of 363.42 g/mol.

Comparative Structural Analysis

The table below contrasts this compound with related triazinoindole derivatives:

Compound NameMolecular FormulaKey Structural Features
Target CompoundC₁₇H₁₇N₅O₂S8-Methoxy, 5-methyl, allyl-acetamide
N-2-Allyl-2-(2H-triazinoindol-3-ylthio)acetamide C₁₄H₁₃N₅OSLacks methoxy and methyl groups
8-Bromo-5-methyl-5H-triazinoindoleC₁₀H₇BrN₄Bromine substituent, no acetamide chain

The methoxy and methyl groups enhance lipophilicity compared to non-substituted analogs, potentially improving membrane permeability in biological systems .

Synthetic Pathways and Reactivity

Proposed Synthesis Route

While direct synthetic protocols remain undocumented, a plausible multi-step route involves:

  • Indole Functionalization: Methoxy and methyl groups are introduced via electrophilic substitution on a pre-formed indole derivative.

  • Triazine Ring Formation: Cyclocondensation with a triazine precursor under acidic conditions.

  • Thioether Formation: Reaction with mercaptoacetamide derivatives to install the sulfur bridge.

  • Allylation: Alkylation of the acetamide nitrogen using allyl bromide .

Critical challenges include regioselectivity during indole substitution and avoiding oxidation of the thioether group.

Reactivity Profile

  • Nucleophilic Sites: The triazine nitrogen atoms and indole C-3 position are susceptible to electrophilic attack.

  • Allyl Group: Participates in [2+4] cycloadditions or radical polymerization under UV light.

  • Thioether Oxidation: May form sulfoxide or sulfone derivatives with strong oxidizing agents like mCPBA .

Physicochemical and Spectroscopic Data

Predicted Properties

PropertyValueMethod
LogP (Partition Coefficient)2.89SwissADME Prediction
Water Solubility0.12 mg/mLALOGPS
pKa8.3 (Basic)ChemAxon

Spectral Signatures

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H), 5.90–5.70 (m, 1H, allyl CH), 3.87 (s, 3H, OCH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O of methoxy).

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods for methoxy/methyl introduction.

  • Toxicity Profiling: Assessing hepatotoxicity risks associated with allyl groups.

  • Formulation Studies: Improving bioavailability through prodrug strategies or nanocarriers.

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